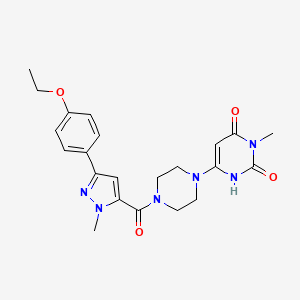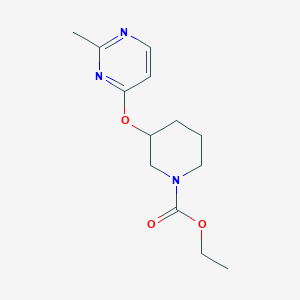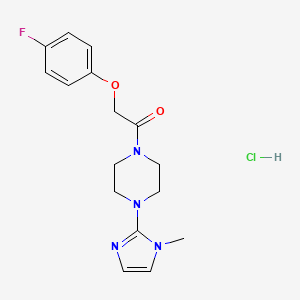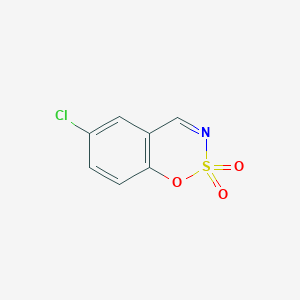![molecular formula C23H31N3O4 B2629082 phenyl 4-[({[2-(cyclohex-1-en-1-yl)ethyl]carbamoyl}formamido)methyl]piperidine-1-carboxylate CAS No. 1234992-93-8](/img/structure/B2629082.png)
phenyl 4-[({[2-(cyclohex-1-en-1-yl)ethyl]carbamoyl}formamido)methyl]piperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenyl 4-[({[2-(cyclohex-1-en-1-yl)ethyl]carbamoyl}formamido)methyl]piperidine-1-carboxylate is a complex organic compound with a unique structure that includes a piperidine ring, a phenyl group, and a cyclohexene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phenyl 4-[({[2-(cyclohex-1-en-1-yl)ethyl]carbamoyl}formamido)methyl]piperidine-1-carboxylate typically involves multiple steps, including the formation of the piperidine ring, the introduction of the phenyl group, and the attachment of the cyclohexene moiety. Common synthetic routes may include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Phenyl Group: This step may involve electrophilic aromatic substitution reactions.
Attachment of the Cyclohexene Moiety: This can be done through various coupling reactions, such as Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Phenyl 4-[({[2-(cyclohex-1-en-1-yl)ethyl]carbamoyl}formamido)methyl]piperidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert certain functional groups within the compound to their corresponding alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium or platinum catalysts for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Phenyl 4-[({[2-(cyclohex-1-en-1-yl)ethyl]carbamoyl}formamido)methyl]piperidine-1-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of phenyl 4-[({[2-(cyclohex-1-en-1-yl)ethyl]carbamoyl}formamido)methyl]piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Phenyl 4-[({[2-(cyclohex-1-en-1-yl)ethyl]carbamoyl}formamido)methyl]piperidine-1-carboxylate can be compared with other similar compounds, such as:
Cyclohexenone Derivatives: These compounds share the cyclohexene moiety and may have similar reactivity and applications.
Piperidine Derivatives: Compounds with a piperidine ring structure, which may exhibit similar biological activities and chemical properties.
Phenyl-Substituted Compounds: Molecules with a phenyl group, which can influence their chemical reactivity and interactions.
Eigenschaften
IUPAC Name |
phenyl 4-[[[2-[2-(cyclohexen-1-yl)ethylamino]-2-oxoacetyl]amino]methyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O4/c27-21(24-14-11-18-7-3-1-4-8-18)22(28)25-17-19-12-15-26(16-13-19)23(29)30-20-9-5-2-6-10-20/h2,5-7,9-10,19H,1,3-4,8,11-17H2,(H,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRULTFXGEQNWHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C(=O)NCC2CCN(CC2)C(=O)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Chloro-5-(4-fluorophenyl)-2-[(4-fluorophenyl)methyl]thieno[2,3-d]pyrimidine](/img/structure/B2629004.png)


![N'-[(2-chlorophenyl)methyl]-N-[2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl]ethanediamide](/img/structure/B2629011.png)

![2-(2-bromophenyl)-1-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]ethan-1-one](/img/structure/B2629013.png)
![Dispiro[3.0.35.14]nonan-7-amine](/img/structure/B2629014.png)


![(3,4-Difluorophenyl)(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)methanone](/img/structure/B2629017.png)


![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-tosylpropanamide](/img/structure/B2629022.png)
